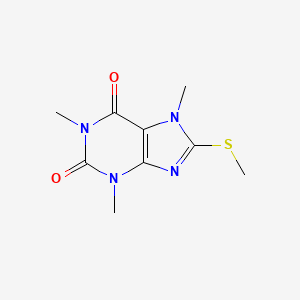![molecular formula C18H20N2O2S B5870511 N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide, commonly known as PTAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAB is a synthetic compound that belongs to the family of thioamide derivatives. It has been extensively studied for its biological and pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of PTAB involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. PTAB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been found to induce cell cycle arrest and apoptosis in cancer cells, making them a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
PTAB has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and exhibit anti-inflammatory properties. Moreover, PTAB has also been found to exhibit anti-microbial properties, making it a potential candidate for the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PTAB has various advantages and limitations for lab experiments. One of the major advantages of PTAB is its potential applications in cancer therapy and the treatment of inflammatory diseases. Moreover, PTAB is a synthetic compound, making it easier to obtain and purify compared to natural compounds. However, one of the major limitations of PTAB is its potential toxicity, which needs to be thoroughly studied before its clinical applications.
Zukünftige Richtungen
There are several future directions for the study of PTAB. One of the major future directions is the development of PTAB-based drugs for cancer therapy and the treatment of inflammatory diseases. Moreover, the study of the mechanism of action of PTAB and its interactions with various enzymes and proteins can lead to the development of more potent and selective inhibitors. Furthermore, the study of the structure-activity relationship of PTAB can lead to the development of more effective and safer compounds.
Synthesemethoden
The synthesis of PTAB involves the reaction of 2-aminobenzophenone with phenylthioacetic acid, followed by the addition of butyryl chloride. The resulting product is purified using column chromatography, and the final product obtained is PTAB.
Wissenschaftliche Forschungsanwendungen
PTAB has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. PTAB has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Moreover, PTAB has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[2-[(2-phenylsulfanylacetyl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-8-17(21)19-15-11-6-7-12-16(15)20-18(22)13-23-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSBCPSQQQTWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)



![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)

![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)

![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)
